ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H24N2O4S/c1-7-24-17(21)16-12(2)19-20(13(16)3)25(22,23)15-10-8-14(9-11-15)18(4,5)6/h8-11H,7H2,1-6H3 . This code represents the structure of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 364.47 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Indiacen A and Indiacen B Precursor : Ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate serves as a potential precursor in the synthesis of biologically active natural products, including Indiacen A and Indiacen B. These compounds have been investigated for their medicinal properties . Indiacens A and B are known for their diverse biological activities, such as anticancer, anti-inflammatory, and analgesic effects.
Organic Synthesis and Chemical Reactions
- Horner–Wadsworth–Emmons Olefination : The compound plays a crucial role in the synthesis of the TBS-protected enyne side chain at the 4-position. This step is achieved through the Horner–Wadsworth–Emmons olefination, using freshly prepared diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate. This reaction pathway enables the introduction of the desired functional group for further derivatization .
Antibacterial Activity
- In Vitro Screening : Ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate has been screened in vitro for its antibacterial activity. At concentrations of 10 μg/disc, it was tested against both Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Catalysis and Green Chemistry
- Amberlyst-70 Catalyzed Reactions : Recent advances in pyrazole synthesis highlight the use of Amberlyst-70 as a heterogeneous catalyst. This resinous, nontoxic, and cost-effective catalyst promotes the synthesis of pyrazole derivatives, including compounds like ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate. The protocol offers eco-friendly attributes and simplifies reaction workup .
Future Directions
Pyrazole derivatives are significant in the synthesis of biologically active natural products . There is a clear upward trend in the publication activity of the scientific community, which is expressed in the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds .
properties
IUPAC Name |
ethyl 1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-7-24-17(21)16-12(2)19-20(13(16)3)25(22,23)15-10-8-14(9-11-15)18(4,5)6/h8-11H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEDHCBGGLLZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate |
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